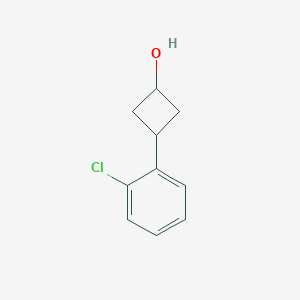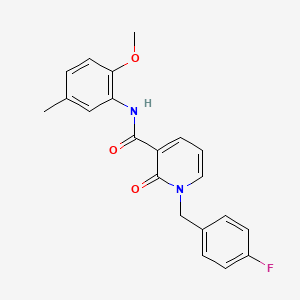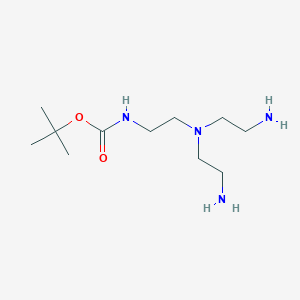
3-(2-Chlorophenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)cyclobutanol is a chemical compound with the CAS Number: 1182960-42-4 . It has a molecular weight of 182.65 .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code is 1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Chemical Properties and Molecular Structure
- Cyclobutaarenes, similar to 3-(2-Chlorophenyl)cyclobutanol, exhibit unusual geometric features due to their highly strained compounds. Introducing diphenyl substituents on the peripheral C atoms of the cyclobutene ring adds stereoelectronic effects, causing further distortion of the ring structure. This includes interatomic distances for peripheral C-C bonds among the longest reported for similar compounds (Toda et al., 1996).
Synthetic Applications
- Cyclobutanones, which are structurally related to this compound, can react with arylboronic acids in the presence of a catalytic amount of Rh(I) complex. This results in butyrophenone derivatives through an addition of an arylrhodium(I) species to the carbonyl group, followed by ring-opening (Matsuda et al., 2004).
- A synthetic approach towards 3-(chloromethyl)cyclobutanone, related to this compound, has been used in the synthesis of 2,4-methanoproline analogues. This involves a reversible addition of hydrogen cyanide onto imines, a key step in producing 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles (Rammeloo et al., 2002).
Crystallographic Analysis
- The crystal structure of compounds similar to this compound, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, shows a puckered conformation of the cyclobutane ring. This provides insight into the structural behavior during the dimerization process (Busetti et al., 1980).
Environmental and Biological Implications
- Chlorophenols, including derivatives similar to this compound, are persistent environmental pollutants used in the manufacture of various products. They are highly toxic and have been studied for their carcinogenic, mutagenic, and cytotoxic properties. Bacterial degradation has been explored as a method for removing chlorophenols from the environment (Arora & Bae, 2014).
Pharmacological Considerations
- While information specifically on this compound's pharmacological applications is limited, related compounds like chlorobutanol have been studied. Chlorobutanol, a derivative, is used as a chemical preservative in pharmaceuticals and has been investigated for its inhibition of brain-type voltage-gated sodium channels (Kracke & Landrum, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXOTUEOXFQIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)



![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)
![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)
![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)
![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)
![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)